molecular formula C10H8N4O2 B1230742 5-Azido-1H-indole-3-acetic acid CAS No. 79473-10-2

5-Azido-1H-indole-3-acetic acid

Cat. No. B1230742
CAS RN: 79473-10-2
M. Wt: 216.2 g/mol
InChI Key: PDMGTDQGBHMWAS-UHFFFAOYSA-N
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Description

5-Azido-1H-indole-3-acetic acid, also known as (5-Azido-1H-indol-3-yl)acetic acid, is a derivative of indole with a molecular formula of C10H9N4O2 . It has an average mass of 216.196 Da and a monoisotopic mass of 216.064728 Da . This compound is a monocarboxylic acid; an acetic acid in which one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group .


Molecular Structure Analysis

The molecular structure of this compound consists of a heteroaromatic ring system of high electroreactivity . It has six hydrogen bond acceptors, two hydrogen bond donors, and three freely rotating bonds .


Physical And Chemical Properties Analysis

This compound has a polar surface area of 65 Ų . It has an ACD/LogP value of 1.80, indicating its lipophilicity . The ACD/LogD values at pH 5.5 and 7.4 are 1.40 and -0.40, respectively .

Scientific Research Applications

Identification of Auxin-Binding Proteins

5-Azido-1H-indole-3-acetic acid, a photoaffinity analogue of the plant hormone indole-3-acetic acid (IAA), has been instrumental in identifying auxin-binding proteins. In a study by Zettl et al. (1994), this compound was used to label Arabidopsis thaliana membranes, leading to the identification of an auxin-binding protein, Atpm24, related to glutathione S-transferases (GSTs). This study highlights the role of such proteins in plant physiological processes (Zettl, Schell, & Palme, 1994).

Auxin Receptor Identification in Maize

Jones and Venis (1989) utilized 5-azidoindole-3-acetic acid to identify indole-3-acetic acid-binding proteins in maize. They discovered two peptides that specifically bind to this analogue, providing insights into auxin receptors mediating cell elongation in maize (Jones & Venis, 1989).

Exploration of Soluble Auxin-Binding Proteins

Macdonald, Jones, and King (1991) used azido-IAA (5-N3-[7-3H]indole-3-acetic acid) to investigate auxin-binding proteins in Hyoscyamus muticus cells. Their findings revealed specific labeling of polypeptides with high affinity indole-binding sites, contributing to the understanding of auxin action in plants (Macdonald, Jones, & King, 1991).

Development of Research Tools with Indole Derivatives

The work of Ilić et al. (2005) introduced 5- and 6-(2-aminoethyl)-derivatives of indole-3-acetic acid for novel research tools, including immobilized and carrier-linked forms of the hormone and its conjugates. This research expanded the utility of indole derivatives in biochemical studies (Ilić et al., 2005).

Identification of Proteins Involved in Auxin Transport

Jones et al. (1984) applied tritiated 5-azidoindole-3-acetic acid to photolabel proteins in maize, identifying several proteins potentially involved in auxin transport. This study provided valuable insights into the molecular mechanisms of hormone transport in plants (Jones et al., 1984).

properties

IUPAC Name

2-(5-azido-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O2/c11-14-13-7-1-2-9-8(4-7)6(5-12-9)3-10(15)16/h1-2,4-5,12H,3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDMGTDQGBHMWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N=[N+]=[N-])C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229697
Record name 5-Azido-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79473-10-2
Record name 5-Azido-1H-indole-3-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079473102
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Azido-1H-indole-3-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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